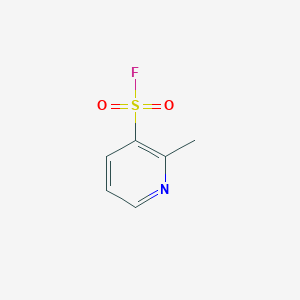

2-Methylpyridine-3-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAKBHBSAXFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylpyridine-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridine-3-sulfonyl fluoride is a pivotal building block in contemporary medicinal chemistry, primarily recognized for its role as a versatile reactant in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry and as a key fragment in the design of covalent inhibitors and biological probes.[1][2][3] Its unique combination of stability and reactivity makes it an attractive moiety for introduction into complex molecular scaffolds.[1][3] This guide provides an in-depth exploration of the predominant synthetic methodology for preparing this compound, focusing on the diazotization-sulfonylation of 3-amino-2-methylpyridine. We will dissect the mechanistic underpinnings, offer a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

The pyridine sulfonyl fluoride motif has garnered substantial interest in drug discovery. The S-F bond is considerably stable to hydrolysis compared to other sulfonyl halides, yet it can react selectively with nucleophilic residues on proteins, such as serine, threonine, and lysine, to form stable covalent bonds.[1][3] This "tunable" reactivity has positioned sulfonyl fluorides as essential components of covalent warheads in targeted drug design.

Specifically, the this compound scaffold offers distinct structural and electronic properties. The methyl group at the 2-position influences the steric and electronic environment of the pyridine ring, which can be crucial for molecular recognition and binding affinity in a biological context. Its synthesis is therefore a critical process for chemists aiming to incorporate this valuable functional group into novel therapeutic agents.

Synthetic Strategy: The Diazotization-Sulfonylation Pathway

The most established and reliable method for the synthesis of this compound begins with the readily available starting material, 3-amino-2-methylpyridine. The core transformation involves a two-step sequence that first generates an intermediate sulfonyl chloride, which is subsequently converted to the target sulfonyl fluoride.

This process is a variation of the Sandmeyer reaction, a classic transformation that converts an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[4][5] Recent advancements have also introduced copper-free, one-pot methods for synthesizing sulfonyl fluorides directly from aromatic amines, showcasing the ongoing evolution of this chemistry.[4][6][7][8]

Core Reaction Scheme:

-

Diazotization: 3-amino-2-methylpyridine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. This reaction must be conducted at low temperatures (0–5 °C) to maintain the stability of the highly reactive diazonium intermediate.[9][10]

-

Sulfonylation (Chlorosulfonation): The in-situ generated diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst. This step introduces the sulfonyl chloride group (-SO₂Cl) onto the pyridine ring at the position of the former amino group.[5]

-

Halogen Exchange (Fluorination): The resulting 2-methylpyridine-3-sulfonyl chloride is often not isolated but is directly converted to the more stable sulfonyl fluoride. This is achieved by a nucleophilic substitution reaction using a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[2][11]

Mechanistic Rationale and Causality

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization.

-

Why Low Temperature for Diazotization? Pyridine diazonium salts are notoriously unstable. The low temperature (0–5 °C) is critical to prevent premature decomposition of the diazonium ion (Ar-N₂⁺) to a pyridyl cation and nitrogen gas, which would lead to unwanted side products, primarily hydroxypyridines.[9][10]

-

The Role of Copper(I) Chloride: In the chlorosulfonation step, CuCl acts as a catalyst. It facilitates a single-electron transfer (SET) to the diazonium salt, generating a pyridyl radical and N₂ gas. This radical then reacts with sulfur dioxide to form a pyridylsulfonyl radical, which is subsequently oxidized and trapped by a chloride ion to yield the sulfonyl chloride product.

-

Choice of Fluorinating Agent: While aqueous KF can be used, KHF₂ is often preferred as it can be used under milder conditions and reduces the risk of hydrolysis of the sulfonyl fluoride product.[2] The use of phase-transfer catalysts like 18-crown-6 can enhance the efficiency of the fluorine-chlorine exchange by increasing the solubility and nucleophilicity of the fluoride ion in organic solvents.[1][11]

Detailed Experimental Protocol

This protocol represents a synthesized methodology based on established procedures for the diazotization-sulfonylation of aminopyridines.[5]

Materials and Reagents:

-

3-Amino-2-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas or a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Potassium Bifluoride (KHF₂)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Step-by-Step Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 3-amino-2-methylpyridine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0 °C (ice-salt bath).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature. The formation of the diazonium salt is typically indicated by a color change.

-

-

Chlorosulfonation:

-

To the cold diazonium salt solution, add a catalytic amount of CuCl (0.1 eq).

-

Begin bubbling SO₂ gas through the solution via the gas inlet. Alternatively, a stable SO₂ surrogate can be added portion-wise.

-

Continue stirring vigorously at 0–5 °C. The reaction is often accompanied by the evolution of nitrogen gas.

-

Allow the reaction to stir for 1-2 hours, monitoring the disappearance of the diazonium salt (e.g., by quenching a small aliquot with a β-naphthol solution, which will form a colored azo dye if diazonium salt is present).

-

-

Fluorination:

-

Once the chlorosulfonation is complete, carefully add an aqueous solution of potassium bifluoride (KHF₂, 2.0-3.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the sulfonyl chloride to the sulfonyl fluoride.

-

-

Workup and Purification:

-

Pour the reaction mixture into a separatory funnel containing ice water and ethyl acetate or dichloromethane.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Data Presentation & Characterization

The identity and purity of the final product should be confirmed through standard analytical techniques.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₆H₆FNO₂S[12] |

| Molecular Weight | 175.18 g/mol [12] |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | Expect signals for the methyl group (singlet, ~2.6-2.8 ppm) and three aromatic protons on the pyridine ring. |

| ¹⁹F NMR (CDCl₃) | Expect a singlet corresponding to the -SO₂F group. |

| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 176.02 |

Visualization of the Synthetic Workflow

The overall process can be visualized as a linear progression from the starting amine to the final sulfonyl fluoride product.

Caption: Synthetic workflow for this compound.

Safety and Handling

-

Diazonium Salts: Are potentially explosive, especially when isolated and dried. This protocol relies on their in situ use, which is a critical safety measure.

-

Sulfur Dioxide (SO₂): Is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. Using a solid SO₂ surrogate like DABSO can mitigate the hazards of handling gaseous SO₂.

-

Acids: Concentrated HCl and glacial acetic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound via the diazotization-sulfonylation of 3-amino-2-methylpyridine is a robust and well-characterized method. By carefully controlling key parameters, particularly temperature during the diazotization step, and understanding the role of each reagent, researchers can reliably produce this valuable building block. Its increasing importance in SuFEx chemistry and covalent drug design ensures that this synthetic route will remain a cornerstone of modern medicinal chemistry programs.

References

-

Zhong, T., Pang, M. K., Chen, Z. D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic Letters, 22(8), 3072-3078. Available from: [Link]

-

Ianni, A., & D'Amico, L. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(8), 830. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Available from: [Link]

-

Qin, H. L., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 14339-14343. Available from: [Link]

-

Chen, W., Zhu, Y., & Liu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Frontiers of Chemical Science and Engineering, 15(5), 1085-1097. Available from: [Link]

-

Zhong, T., Pang, M. K., Chen, Z. D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. PubMed. Available from: [Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Ball Lab. Available from: [Link]

-

Zhong, T., Pang, M. K., Chen, Z. D., Zhang, B., Weng, J., & Lu, G. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. ACS Publications. Available from: [Link]

-

Request PDF. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Available from: [Link]

-

Chemistry & Biology Interface. (n.d.). A variety of unusual heteroaryl sulfonyl chlorides were prepared from their respective amines. Available from: [Link]

-

Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2). Available from: [Link]

-

ResearchGate. (2025). Synthesis, Structure, and Chemical Properties of 1-Oxidopyridinediazonium Sulfonates. Available from: [Link]

-

Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. Sulfonyl Fluorides - Enamine [enamine.net]

- 4. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides [organic-chemistry.org]

- 5. cbijournal.com [cbijournal.com]

- 6. Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. oaji.net [oaji.net]

- 11. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arctomsci.com [arctomsci.com]

Technical Monograph: Stability Dynamics and Storage Protocols for 2-Methylpyridine-3-sulfonyl Fluoride

Executive Summary

2-Methylpyridine-3-sulfonyl fluoride (CAS: 1780842-94-5) represents a high-value electrophile within the "SuFEx" (Sulfur-Fluoride Exchange) chemical space. Unlike its sulfonyl chloride analogs, which are prone to rapid hydrolytic degradation, this fluorinated derivative exhibits a "privileged" stability profile—remaining inert to reduction and thermolysis under standard conditions while retaining high reactivity toward specific nucleophiles upon activation.

This guide defines the physicochemical boundaries of the molecule, establishing a rigorous storage protocol to maintain reagent integrity for drug discovery and chemical biology applications.

Physicochemical Profile & Reactivity Mechanisms[1][2]

The stability of this compound is governed by the unique nature of the S(VI)–F bond. The high bond dissociation energy of S–F (approx. 130 kcal/mol) compared to S–Cl (approx. 60 kcal/mol) renders the molecule resistant to spontaneous hydrolysis, yet the bond remains polarized enough for click-chemistry applications.

Key Properties Table

| Property | Specification | Notes |

| Molecular Formula | C₆H₆FNO₂S | |

| Molecular Weight | 175.18 g/mol | |

| CAS Number | 1780842-94-5 | |

| Physical State | Off-white to pale yellow solid | Low-melting solid; handle as solid. |

| Solubility | DCM, THF, MeCN, DMSO | Hydrophobic nature aids aqueous stability. |

| Reactivity Class | SuFEx Electrophile | Inert to oxidation/reduction; nucleophile-specific. |

The "2-Methyl" Effect

The presence of the methyl group at the C2 position of the pyridine ring provides two critical stabilizing factors:

-

Steric Shielding: It offers partial steric protection to the sulfonyl center against bulkier non-specific nucleophiles.

-

Electronic Modulation: The electron-donating methyl group slightly reduces the electrophilicity of the sulfur center compared to the unsubstituted pyridine-3-sulfonyl fluoride, further suppressing background hydrolysis rates without compromising SuFEx reactivity.

Degradation Pathways[3]

Understanding how the molecule fails is essential for preventing degradation. The primary failure mode is base-catalyzed hydrolysis, leading to the formation of the corresponding sulfonic acid and hazardous hydrogen fluoride (HF).

Hydrolysis Mechanism

While the S–F bond is stable at neutral pH (pH 7.0), the presence of moisture combined with basic impurities (or the pyridine nitrogen acting as a local base) can accelerate degradation.

Figure 1: Base-catalyzed hydrolysis pathway. Note that the reaction is driven by the formation of the stable sulfonate anion and the release of fluoride.

Thermal and Photochemical Sensitivity

-

Thermal: The molecule is generally stable up to 50°C. However, prolonged exposure to temperatures >25°C can accelerate disproportionation or hydrolysis if trace moisture is present.

-

Light: Pyridine derivatives can be susceptible to photo-oxidation or radical processes under intense UV light. Dark storage is mandatory to prevent ring degradation.

Storage & Handling Protocols

To maximize shelf-life (target: >12 months), a "Cold-Chain Inert" protocol is required.

The "Inert-Cold-Dark" Triad

-

Temperature:

-

Short-term (Active Use): 2°C to 8°C (Refrigerated).

-

Long-term (>1 Month): -20°C (Freezer).

-

-

Atmosphere:

-

Store under Argon or Nitrogen . The primary enemy is atmospheric moisture.

-

Use parafilm or electrical tape to seal vials after every use.

-

-

Container:

-

Amber glass vials (Type I borosilicate) with Teflon-lined caps.

-

Avoid: Unlined metal caps (corrosion risk from trace HF).

-

Handling Workflow

-

Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation, introducing water into the reagent.

-

Solvent Choice: When preparing stock solutions, use anhydrous solvents (DCM or MeCN) stored over molecular sieves. Avoid protic solvents (MeOH, EtOH) for long-term storage of stock solutions.

Quality Control & Validation

A self-validating system relies on quantitative metrics. For sulfonyl fluorides,

Analytical Protocol ( F NMR)

Unlike LCMS, which may cause hydrolysis on the column or show poor ionization for neutral sulfonyl fluorides,

-

Solvent: CDCl₃ (Chloroform-d).

-

Standard: Trichlorofluoromethane (CFCl₃) as internal reference (0 ppm).[1][2]

-

Expected Shift: The sulfonyl fluoride signal typically appears as a singlet in the range of +60 to +70 ppm .

-

Impurity Markers:

-

Free Fluoride (HF/F-): typically -120 to -150 ppm (broad).

-

Sulfonic Anhydride (degradation product): distinct shift from parent.

-

QC Decision Matrix

Figure 2: Quality Control workflow using Fluorine-19 NMR spectroscopy.

Safety Considerations

-

HF Generation: Upon contact with water or silica gel (during purification), trace amounts of Hydrogen Fluoride (HF) may be generated. Always handle in a fume hood.

-

Corrosivity: The hydrolysis product (sulfonic acid) is corrosive.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. If handling >1g, consider double-gloving.

References

-

SuFEx Chemistry Foundation: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. [Link]

-

Sulfonyl Fluoride Stability: Barrow, A. S., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

-

NMR Data Verification: UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link] (General reference for +65 ppm range).

-

Chemical Safety: PubChem. (2024). This compound (Compound). National Library of Medicine. [Link] (Note: Link directs to related pyridine derivatives for safety extrapolation).

Sources

Reactivity of the Sulfonyl Fluoride Group on a Pyridine Ring: A Technical Guide

Executive Summary

The integration of the sulfonyl fluoride (

Electronic Theory: The Pyridine Effect

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur(VI) center. On a benzene ring, this is modulated by substituents (Hammett

Positional Isomerism and Electrophilicity

The pyridine nitrogen exerts both inductive (

-

2-Pyridinesulfonyl Fluoride (Ortho): The nitrogen is adjacent to the sulfonyl group. The strong inductive withdrawal renders the sulfur highly electrophilic. However, this position also introduces a unique "chelation-like" geometry that can facilitate specific catalytic pathways (e.g., in deoxyfluorination reagents like PyFluor).

-

3-Pyridinesulfonyl Fluoride (Meta): The nitrogen is meta to the sulfur. The inductive effect is present but diminished compared to the 2-position, and resonance effects are minimal. This isomer behaves most similarly to electron-deficient benzenesulfonyl fluorides (e.g., 3-nitrobenzenesulfonyl fluoride).

-

4-Pyridinesulfonyl Fluoride (Para): The sulfur is conjugated with the nitrogen. Resonance structures allow the nitrogen to accept electron density directly from the ring, significantly activating the sulfur center toward nucleophilic attack.

Stability vs. Reactivity Matrix

The following table summarizes the stability and reactivity trends relative to a standard phenyl sulfonyl fluoride.

| Motif | Relative Electrophilicity | Hydrolytic Stability (pH 7.4) | Primary Application |

| Phenyl- | Baseline (1.0) | High (>24h) | General SuFEx linker |

| 2-Pyridine- | High (>10x) | Moderate to High | Deoxyfluorination Reagent (PyFluor) |

| 3-Pyridine- | Moderate (~2-5x) | High | Covalent Warhead (Balanced) |

| 4-Pyridine- | Very High (>10x) | Moderate | Covalent Warhead (Aggressive) |

Synthesis Strategies: Overcoming Chloride Instability

A critical technical challenge in working with pyridine sulfonyl fluorides is the instability of their sulfonyl chloride precursors.

The "Chloride Problem"

Heteroaryl sulfonyl chlorides, particularly 2-pyridinesulfonyl chloride, are prone to rapid decomposition via

Recommended Protocol: "On-Water" Oxidative Fluorination

To bypass the unstable chloride, a direct oxidative fluorination or a rapid biphasic exchange is recommended. The following workflow utilizes the high stability of the fluoride to trap the sulfonyl species.

Figure 1: The "On-Water" synthetic strategy prevents SO2 extrusion by rapidly trapping the transient sulfonyl chloride with bifluoride anions.

Experimental Protocol: Synthesis of 3-Pyridinesulfonyl Fluoride

Reagents: 3-Mercaptopyridine, Trichloroisocyanuric acid (TCCA), Potassium Bifluoride (

-

Preparation: Dissolve 3-mercaptopyridine (1.0 equiv) in MeCN at 0°C.

-

Oxidation: Add TCCA (1.0 equiv) slowly to generate the sulfonyl chloride in situ.

-

Fluorination: Immediately add a saturated aqueous solution of

(2.5 equiv). The reaction is biphasic. -

Reaction: Stir vigorously at 0°C for 30 minutes, then warm to RT for 1 hour.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Validation:

NMR will show a singlet around +60 to +65 ppm (relative to

SuFEx Reactivity & Mechanism

In a biological context, the pyridine sulfonyl fluoride does not react via a simple

The Activation Mechanism

The

-

Protein Environment: A Tyrosine or Lysine residue in the active site attacks the sulfur. This is often assisted by hydrogen bonding to the sulfonyl oxygens or the fluorine atom, stabilizing the pentacoordinate transition state.

-

Chemical Catalysis: In synthetic applications, silyl ethers (

) are used as nucleophiles, catalyzed by fluoride (e.g., TASF) or bases (DBU).

Reactivity Logic Diagram

The following diagram illustrates how the pyridine ring influences the SuFEx pathway compared to a standard benzene ring.

Figure 2: Mechanistic drivers of Pyridine-SuFEx reactivity. The electron-deficient ring lowers the activation energy for nucleophilic attack.

Applications in Drug Discovery[1][2][3][4][5][6][7]

Covalent Inhibition (TCIs)

Pyridine sulfonyl fluorides are used when a standard phenyl sulfonyl fluoride is too metabolically stable or insufficiently reactive to engage a specific residue.

-

Target Residues: Tyrosine (via phenol exchange), Lysine (via sulfonamide formation), and Serine.[1]

-

Selectivity: The 3-pyridyl isomer is often preferred for TCIs because it balances reactivity with stability, preventing non-specific labeling of plasma proteins (albumin).

Deoxyfluorination (The "PyFluor" Case)

2-Pyridinesulfonyl fluoride (PyFluor) is distinct.[2][3] It is primarily used as a reagent to convert alcohols to alkyl fluorides.[3]

-

Mechanism: The alcohol attacks the sulfur, displacing fluoride. The fluoride ion then attacks the alkyl group in an

fashion, displacing the 2-pyridinesulfonate. -

Advantage: It is a shelf-stable solid, unlike DAST (liquid, explosive).[2][3]

Kinetic Validation Protocol

To determine if a specific pyridine sulfonyl fluoride is suitable for your target, you must determine its hydrolysis half-life (

Protocol:

-

Solvent: Phosphate-buffered saline (PBS, pH 7.4) with 10%

(for solubility and lock). -

Internal Standard:

-trifluorotoluene (inert in these conditions). -

Method: Dissolve compound (10 mM) in buffer.

-

Measurement: Acquire

NMR spectra every 15 minutes for 12 hours. -

Analysis: Plot

vs. time. The slope

Acceptance Criteria for Drug Candidates:

- : Highly Stable (Good for systemic distribution).

- : Unstable (Likely to hydrolyze before reaching target; restrict to "PyFluor" reagent use).

References

-

Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5] Journal of the American Chemical Society. [Link]

-

Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology and drug discovery." MedChemComm. [Link]

-

Fokin, V. V., et al. (2017). "Stability and Reactivity of Heteroaryl Sulfonyl Fluorides." Organic Letters. [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. PyFluor - Enamine [enamine.net]

The Covalent Path to Bio-Interrogation: A Technical Guide to the Mechanism of Action of 2-Methylpyridine-3-sulfonyl Fluoride

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-Methylpyridine-3-sulfonyl fluoride, a representative member of the aryl sulfonyl fluoride class of compounds. While specific biological targets for this exact molecule are not extensively documented in current literature, its chemical architecture allows for a detailed mechanistic discussion based on the well-established principles of sulfonyl fluoride bio-conjugation chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how such compounds function as covalent modifiers of biological macromolecules. We will delve into the underlying chemical reactivity, target promiscuity, and the experimental workflows required to elucidate their precise biological roles.

Introduction: The Rise of Covalent Probes

In the landscape of chemical biology and drug discovery, the ability to achieve specific and lasting modulation of protein function is paramount. While non-covalent interactions have traditionally dominated therapeutic design, covalent inhibitors and probes are experiencing a renaissance. Their capacity for high potency, prolonged duration of action, and the ability to target shallow or challenging binding sites offers distinct advantages.[1] Among the arsenal of electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride moiety has emerged as a particularly versatile and tunable functional group.[2]

This compound serves as an excellent exemplar of this class. Its structure combines the reactive sulfonyl fluoride group with a heteroaromatic pyridine ring, a common scaffold in medicinal chemistry.[3][4] This guide will dissect the mechanism of action of this compound, not as a singular agent with a known target, but as a model to understand the broader principles governing the bioactivity of aryl sulfonyl fluorides.

The Core Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The primary mechanism through which this compound exerts its biological effects is through a covalent reaction with nucleophilic amino acid residues on proteins. This reaction falls under the umbrella of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[5] The sulfonyl fluoride group is characterized by a delicate balance of stability and reactivity. It is generally stable in aqueous environments but becomes a potent electrophile when approached by a suitably positioned nucleophile within a protein's binding site.[2]

The reaction proceeds via nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond between the compound and the protein.

The Influence of the Pyridine Scaffold

The 2-methylpyridine portion of the molecule is not merely a passive scaffold. Its electronic and steric properties play a crucial role in modulating the reactivity of the sulfonyl fluoride warhead.

-

Electronic Effects : The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophiles. The position of the nitrogen atom and the methyl group relative to the sulfonyl fluoride group will fine-tune this electronic influence.[6][7]

-

Steric Factors : The substitution pattern on the aromatic ring can influence which protein targets are accessible and how the molecule orients itself within a binding pocket. The 2-methyl group, for instance, could introduce steric hindrance that prevents binding to some targets while promoting favorable interactions with others.[6][7]

Target Landscape: A Multi-Residue Reactivity Profile

Unlike some covalent warheads that exhibit high selectivity for a single amino acid, such as cysteine, sulfonyl fluorides are known for their ability to react with a broader range of nucleophilic residues.[8][9] This promiscuity is a key feature of their mechanism and a critical consideration in their development as research tools or therapeutics.

The primary amino acid targets for sulfonyl fluorides include:

-

Tyrosine : The hydroxyl group of tyrosine is a common and effective nucleophile for sulfonyl fluorides, forming a stable sulfonate ester linkage.[10]

-

Lysine : The ε-amino group of lysine is another primary target, resulting in the formation of a robust sulfonamide bond.[11]

-

Serine and Threonine : The hydroxyl groups of these amino acids can also be modified, particularly when they are located in highly activated environments, such as the active sites of serine proteases.[2]

-

Histidine : The imidazole side chain of histidine can act as a nucleophile, leading to covalent modification.[5]

The adduct formed with cysteine is often unstable, making sulfonyl fluorides less suitable for the durable inhibition of cysteine residues.[5]

Below is a diagram illustrating the covalent modification of a protein by this compound at a tyrosine residue.

Caption: Covalent modification of a tyrosine residue.

Experimental Workflow for Target Identification and Validation

Elucidating the specific protein targets of a covalent probe like this compound requires a systematic and multi-faceted experimental approach. The following workflow outlines the key stages, from initial screening to in-depth validation.

Step 1: In Vitro Stability and Reactivity Profiling

Before engaging in complex biological systems, it is crucial to characterize the intrinsic stability and reactivity of the compound.

-

Protocol: Hydrolytic Stability Assay

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubate the compound at a defined concentration in aqueous buffers at different pH values (e.g., pH 7.4 and pH 9.0) and temperatures (e.g., 25°C and 37°C).

-

At various time points, quench aliquots of the reaction mixture.

-

Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.

-

Calculate the half-life (t₁/₂) of the compound under each condition.

-

-

Protocol: Amino Acid Reactivity Assay

-

Incubate this compound with a panel of N-acetylated amino acids (e.g., N-acetyl-tyrosine, N-acetyl-lysine, N-acetyl-cysteine) in a suitable buffer.

-

Monitor the reaction progress over time using LC-MS to detect the formation of covalent adducts.

-

Determine the second-order rate constants for the reaction with each amino acid to establish a reactivity profile.

-

Step 2: Proteome-Wide Target Discovery

Identifying the potential protein targets in a complex biological sample is often achieved using chemical proteomics methods.

-

Protocol: Activity-Based Protein Profiling (ABPP)-like approach

-

Synthesize a derivative of this compound that incorporates a reporter tag (e.g., an alkyne or biotin) for subsequent enrichment and identification.

-

Treat a cell lysate or live cells with the tagged probe.

-

Lyse the cells (if treated live) and perform a click chemistry reaction to attach a biotin tag to the alkyne-tagged proteins.

-

Enrich the biotinylated proteins using streptavidin-coated beads.

-

Digest the enriched proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Step 3: Target Validation and Mechanistic Studies

Once potential targets are identified, they must be validated, and the functional consequences of covalent modification must be determined.

-

Protocol: Recombinant Protein Labeling

-

Express and purify the candidate target protein.

-

Incubate the recombinant protein with this compound.

-

Confirm covalent labeling by intact protein mass spectrometry, observing the expected mass shift.

-

Identify the specific site of modification using peptide mapping by LC-MS/MS after proteolytic digestion.

-

-

Protocol: Enzyme Inhibition Assay (if the target is an enzyme)

-

Incubate the target enzyme with increasing concentrations of this compound for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate and calculate the IC₅₀ value to quantify the inhibitory potency of the compound.

-

Perform dialysis or jump-dilution experiments to confirm the irreversible nature of the inhibition.[10]

-

The following diagram illustrates a typical workflow for target identification.

Caption: A typical workflow for target identification.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the general reactivity and stability characteristics of aryl sulfonyl fluorides based on the current literature.

| Parameter | General Characteristics | References |

| Hydrolytic Stability | Generally stable at neutral pH, with increased hydrolysis at higher pH. Stability is influenced by the electronic and steric properties of the aryl ring. | [6][7] |

| Amino Acid Reactivity | Reacts with multiple nucleophilic residues. The general order of reactivity is often context-dependent but can be broadly considered as Tyr > Lys > Ser/Thr/His. Cysteine adducts are often unstable. | [5][9] |

| Inhibitory Potency (IC₅₀) | Highly variable and target-dependent, ranging from nanomolar to micromolar concentrations. | [10] |

Conclusion and Future Directions

This compound, as a representative aryl sulfonyl fluoride, operates through a mechanism of covalent modification of nucleophilic amino acid residues in proteins. This action is underpinned by the principles of SuFEx chemistry, with the reactivity and selectivity of the molecule being tunable through the electronic and steric contributions of its pyridine and methyl substituents. The ability of sulfonyl fluorides to target a range of amino acids, including tyrosine and lysine, expands the "ligandable" proteome beyond what is accessible with more traditional cysteine-directed covalent modifiers.[1]

The future development of compounds like this compound will rely on a deeper understanding of the factors that govern their selectivity for specific protein targets. The integration of advanced chemical proteomics, computational modeling, and novel synthetic methodologies will be instrumental in harnessing the full potential of this versatile class of covalent probes and therapeutics.

References

-

Jones, L. H. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 3(10), 1234-1247. [Link]

-

Wilson, J. A., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1145-1156. [Link]

-

Macquarie University. (2023). An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry. [Link]

-

Sharpless, B., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Jena Bioscience. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. [Link]

-

RWTH Publications. (2022). Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of. [Link]

-

Li, J., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5123. [Link]

-

Zhang, C., & Liu, Y. (2019). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 141(1), 109-126. [Link]

-

Parker, C. G., et al. (2018). Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry. Journal of the American Chemical Society, 140(43), 14213-14224. [Link]

-

Ghergurovich, J. M., et al. (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. Proceedings of the National Academy of Sciences, 117(15), 8379-8388. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Hussin, W. A., et al. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes and their analogues. Drug Design, Development and Therapy, 8, 973-984. [Link]

-

Dana Bioscience. 2-Fluoro-5-methylpyridine-3-sulfonyl chloride 100mg. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Tovey, J. L., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3058. [Link]

-

Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

-

Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4929-4938. [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. enamine.net [enamine.net]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

Starting materials for 2-Methylpyridine-3-sulfonyl fluoride synthesis

This guide details the strategic synthesis of 2-Methylpyridine-3-sulfonyl fluoride (CAS: 1262412-29-8), a high-value heteroaromatic warhead for Sulfur-Fluoride Exchange (SuFEx) click chemistry and medicinal chemistry campaigns.

Unlike generic phenyl sulfonyl fluorides, the pyridine scaffold introduces specific electronic demands—notably the electron-deficient nature of the ring and the steric influence of the ortho-methyl group. This guide prioritizes routes that mitigate these challenges while ensuring scalability and safety.

PART 1: STRATEGIC RETROSYNTHESIS & PATHWAY SELECTION

The synthesis of this compound is best approached through three distinct retrosynthetic disconnections. The choice of starting material dictates the cost, safety profile, and scalability of the process.

The Three Pillars of Synthesis

-

The "Classic" Halex Pathway (High Scalability):

-

Starting Material: 3-Amino-2-methylpyridine.

-

Logic: Converts the amine to a sulfonyl chloride via diazotization, followed by Chloride-Fluoride exchange.

-

Pros: Low raw material cost; established industrial chemistry.

-

Cons: Involves SO₂ gas and diazonium intermediates (energetic hazards).

-

-

The Organometallic "One-Pot" (High Throughput/Discovery):

-

Starting Material: 3-Bromo-2-methylpyridine.

-

Logic: Lithium-halogen exchange or Pd-catalysis to install the sulfur dioxide equivalent, trapped immediately by an electrophilic fluorine source (NFSI).

-

Pros: Avoids gaseous SO₂; mild conditions; high functional group tolerance.

-

Cons: Expensive reagents (NFSI, Pd catalysts); cryogenic conditions often required for lithiation.

-

-

The Oxidative Fluorination (Metal-Free):

Retrosynthesis Visualization

Figure 1: Retrosynthetic map illustrating the convergence of three distinct starting materials toward the target sulfonyl fluoride.[3]

PART 2: DETAILED TECHNICAL PROTOCOLS

Route A: The Modified Sandmeyer (Scale-Up Preferred)

This route is the most robust for multi-gram to kilogram synthesis. It leverages the "Sharpless On-Water" protocol for the final fluorination step, which is vastly superior to anhydrous conditions in terms of rate and yield.

Phase 1: Synthesis of 2-Methylpyridine-3-sulfonyl chloride

-

Starting Material: 3-Amino-2-methylpyridine.

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid (

Mechanism: The reaction proceeds via the formation of a diazonium salt. The presence of the 2-methyl group provides steric protection but does not deactivate the 3-position significantly. The diazonium species undergoes a radical decomposition in the presence of copper and sulfur dioxide (Meerwein sulfonation) to form the sulfonyl chloride.

Step-by-Step Protocol:

-

Diazotization: Dissolve 3-amino-2-methylpyridine (1.0 equiv) in conc. HCl (5.0 equiv) at 0°C. Dropwise add an aqueous solution of

(1.1 equiv), maintaining internal temperature -

Sulfonylation: In a separate vessel, prepare a saturated solution of

in glacial acetic acid (or use -

Quenching: Slowly pour the cold diazonium solution into the stirring

mixture. Gas evolution ( -

Isolation: Once gas evolution ceases, pour into ice water. The sulfonyl chloride may precipitate or require extraction with DCM. Note: Sulfonyl chlorides are unstable; proceed immediately to Phase 2.

Phase 2: The Bifluoride Exchange (KHF₂)

-

Reagents: Potassium Bifluoride (

), Acetonitrile (

Why KHF₂?

Standard fluoride sources (NaF, KF) are basic and often lead to hydrolysis of the sulfonyl chloride.

Step-by-Step Protocol:

-

Preparation: Dissolve crude 2-methylpyridine-3-sulfonyl chloride (1.0 equiv) in MeCN (3 mL/mmol).

-

Addition: Add a saturated aqueous solution of

(2.5 equiv). The system will be biphasic. -

Reaction: Vigorously stir at room temperature. The reaction is typically complete in <2 hours.

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Route B: The Organometallic "One-Pot" (Discovery Preferred)

For medicinal chemistry where avoiding

-

Starting Material: 3-Bromo-2-methylpyridine.

-

Reagents:

-Butyllithium (

Workflow Diagram

Figure 2: The lithiation-fluorination sequence avoids the handling of unstable sulfonyl chlorides.

Step-by-Step Protocol:

-

Lithiation: Under

, cool a solution of 3-bromo-2-methylpyridine (1.0 equiv) in anhydrous THF to -78°C. Add -

Sulfination: Canulate the lithiated pyridine into a suspension of DABSO (0.6 equiv) in THF at -40°C. Alternatively, bubble dry

gas. Warm to RT. -

Fluorination: Cool back to 0°C. Add NFSI (1.2 equiv) as a solution in THF. Stir for 2-4 hours.

-

Workup: Quench with sat.

. Extract with EtOAc.

PART 3: CRITICAL COMPARISON OF STARTING MATERIALS

The following table synthesizes the decision matrix for researchers selecting a starting material.

| Feature | 3-Amino-2-methylpyridine | 3-Bromo-2-methylpyridine | 2-Methylpyridine-3-thiol |

| Route Type | Sandmeyer (Diazotization) | Organometallic (Lithiation/Pd) | Oxidative |

| Reagent Cost | Low (Commodity) | Medium/High | High |

| Scalability | High (kg scale) | Low/Medium (Cryogenic limits) | Medium |

| Safety Profile | Caution: Diazonium salts, SO₂ gas | Caution: Pyrophoric Li-reagents | Caution: Odor, Oxidants |

| Key Reagents | NaNO₂, KHF₂ | n-BuLi, NFSI, DABSO | NCS, KHF₂ |

| Atom Economy | High | Low (NFSI waste) | Medium |

| Best For... | Process Chemistry / Scale-up | MedChem / Late-stage functionalization | Niche / Metal-free reqs |

PART 4: REFERENCES & AUTHORITATIVE GROUNDING

-

Sharpless On-Water Fluorination: The use of KHF₂ for converting sulfonyl chlorides to fluorides is the industry standard established by the Sharpless lab. It prevents hydrolysis and ensures high yields.

-

Reference: Sharpless, K. B., et al. "SuFEx Click Chemistry Enabled by Thionyl Tetrafluoride Derived Sulfonyl Fluorides." Journal of the American Chemical Society, 2014.

-

-

Pd-Catalyzed Sulfonylation (DABSO): The Willis group pioneered the use of DABSO as a solid SO₂ equivalent, allowing the conversion of aryl bromides to sulfonyl fluorides without handling gas.

-

Sandmeyer Chlorosulfonylation: The transformation of amino-pyridines to sulfonyl chlorides is a variation of the Meerwein reaction.

-

Bifluoride Reactivity: Detailed kinetic studies on why bifluoride (FHF-) is superior to fluoride (F-) for these exchanges.

-

Reference: "Nucleophilic Fluorination with Aqueous Bifluoride Solution." Journal of Organic Chemistry, 2016.[7]

-

Sources

- 1. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2-Methylpyridine-3-sulfonyl fluoride in medicinal chemistry

Application Note: Strategic Deployment of 2-Methylpyridine-3-sulfonyl Fluoride in SuFEx Medicinal Chemistry

Part 1: Executive Summary & Chemical Logic

The Renaissance of Sulfonyl Fluorides In the landscape of covalent drug discovery, sulfonyl fluorides (SFs) have emerged as "privileged warheads." Unlike highly reactive acrylamides that target cysteine, SFs possess a unique "Goldilocks" reactivity: they are stable in aqueous plasma and cellular environments but react specifically with nucleophilic amino acid side chains (Tyr, Lys, His, Ser, Thr) within the confined, catalytic context of a protein binding pocket.[1]

Why this compound? This specific scaffold represents a high-value building block for Sulfur-Fluoride Exchange (SuFEx) chemistry due to three critical structural features:

-

The Pyridine Nitrogen Effect: The electron-withdrawing nature of the pyridine ring (inductive effect, -I) modulates the electrophilicity of the sulfur center, often making it distinct from phenyl analogs. This allows for "tunable" reactivity.

-

Solubility & Physicochemical Profile: The pyridine ring lowers logP compared to benzene, improving the water solubility of the final drug candidate—a critical parameter in fragment-based drug discovery (FBDD).

-

The 2-Methyl Handle: The methyl group at the ortho position provides steric control, preventing metabolic oxidation at the labile 2-position while offering a vector for hydrophobic interactions within the target pocket.

Part 2: Applications in Drug Discovery

Application A: Covalent Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "covalent fragment." In this workflow, the molecule is screened against a protein target (e.g., KRAS, Kinases, E3 Ligases). If the pyridine core binds reversibly to a pocket, the sulfonyl fluoride is brought into proximity with a nucleophile (e.g., Tyrosine), forming a permanent covalent bond.

-

Mechanism: Proximity-induced SuFEx.

-

Target Residues: Tyrosine (phenol), Lysine (epsilon-amine), Histidine (imidazole).

-

Outcome: Identification of cryptic pockets that are "undruggable" by reversible ligands.

Application B: Late-Stage Functionalization (LSF)

Medicinal chemists often possess a bioactive lead compound containing a pyridine ring. By installing the sulfonyl fluoride moiety at the 3-position, the reversible inhibitor can be converted into a Targeted Covalent Inhibitor (TCI) .

-

Case Study Context: Similar heteroaryl-SF probes have been used to target Cereblon (CRBN) , converting reversible immunomodulatory drugs into covalent degraders by engaging His353 [1].

Application C: Synthesis of Sulfonamides (SuFEx Click Chemistry)

Beyond biological probing, this molecule is a superior synthetic precursor to sulfonamides. unlike sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, this compound is shelf-stable. It reacts with amines only under specific activation (e.g., Ca(NTf2)2 catalysis or silyl ether activation), allowing for cleaner reactions with complex amines.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: Commercial supplies can be expensive. In-house synthesis from the thiol or sulfonyl chloride is cost-effective.

Method A: From Sulfonyl Chloride (Halogen Exchange) This method is preferred for scale-up.

-

Reagents: 2-Methylpyridine-3-sulfonyl chloride (1.0 equiv), Potassium Bifluoride (KHF₂, 2.0 equiv), Acetonitrile (MeCN)/Water (1:1).

-

Procedure:

-

Dissolve sulfonyl chloride in MeCN.

-

Add saturated aqueous KHF₂ dropwise at 0°C.

-

Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LCMS (observe shift in retention time; SF is less polar than SO₂Cl).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc). SFs are stable on silica.

-

Method B: From Thiol (Oxidative Fluorination) Used when the chloride is unavailable.

-

Reagents: 2-Methylpyridine-3-thiol, Selectfluor (or N-chlorosuccinimide + KF), MeCN/H₂O.

-

Note: This route avoids the unstable chloride intermediate entirely.

Protocol 2: Protein Labeling Assay (Gel-Based ABPP)

Rationale: To validate if the compound covalently modifies the target protein.

Materials:

-

Recombinant Target Protein (e.g., 1 µM).

-

This compound (Probe) [10–100 µM].

-

Control: 2-Methylpyridine-3-sulfonamide (Non-reactive analog).

-

Click Reagents: Azide-Fluorophore (e.g., TAMRA-N3) if using an alkyne-tagged analog, or use Anti-His antibody if measuring mass shift. Note: For direct SF probes, Mass Spectrometry is the gold standard.

Workflow (Intact Protein Mass Spectrometry):

-

Incubation: Incubate Protein (1 µM) with Probe (10 µM, 10x excess) in PBS (pH 7.4) at 37°C for 1, 4, and 24 hours.

-

Quenching: Add 1% Formic Acid to stop the reaction.

-

Analysis: Inject onto LC-MS (Q-TOF or Orbitrap).

-

Validation: Look for a mass shift of +155.15 Da (Molecular Weight of the probe minus Fluoride [19 Da]).

-

Calculation: Adduct Mass = Protein Mass + (Probe MW - 19.00).

-

-

Control: The non-reactive sulfonamide control should show NO mass shift.

Part 4: Data Visualization & Pathways

Figure 1: The SuFEx Reactivity Landscape

This diagram illustrates the "Context-Dependent Reactivity" of the pyridine sulfonyl fluoride warhead.

Caption: Mechanism of Action. The sulfonyl fluoride warhead remains inert in plasma (Red) but undergoes SuFEx activation upon specific binding within a protein pocket (Yellow), covalently modifying nucleophilic residues (Green).

Table 1: Comparative Properties of Sulfonyl Fluoride Scaffolds

| Feature | Phenyl-SO₂F | 2-Methylpyridine-3-SO₂F | Aliphatic-SO₂F |

| Electronic Character | Neutral / Moderate | Electron Deficient (Activated) | Electron Rich (Deactivated) |

| Water Solubility | Low | Moderate to High | Variable |

| Metabolic Stability | High | High (Blocked 2-position) | Moderate |

| Primary Target | Lys, Tyr | Tyr, His, Lys (Tunable) | Ser, Cys |

| SuFEx Rate | Standard | Accelerated (Inductive Effect) | Slow |

Part 5: References

-

Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry.[2]

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

-

Enamine Ltd. Sulfonyl Fluorides for SuFEx Click Chemistry.

Sources

Application Note: Site-Selective Protein Modification with 2-Methylpyridine-3-sulfonyl fluoride (MPSF)

[1][2]

Introduction

Site-selective protein modification is a cornerstone of chemical biology, enabling the development of antibody-drug conjugates (ADCs), spectroscopic probes, and covalent inhibitors.[1][2] While traditional reagents like N-hydroxysuccinimide (NHS) esters are widely used for lysine modification, they often suffer from rapid hydrolysis and poor site-selectivity.[1][2]

This compound (MPSF) represents a new generation of "tunable" electrophiles based on SuFEx chemistry .[1][2] Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are relatively stable in water but react specifically with nucleophilic amino acid side chains (Lys, Tyr, His, Ser) under defined conditions.[1][2] The pyridine core modulates the electrophilicity of the sulfonyl group via inductive effects, while the 2-methyl substituent provides steric tuning and prevents off-target nucleophilic attack on the pyridine ring itself, enhancing the specificity for the sulfonyl center.[1][2]

Mechanism of Action

The reaction proceeds via a Sulfur-Fluoride Exchange (SuFEx) mechanism, a "click" chemistry reaction type championed by K.B.[1][2] Sharpless and others.

-

Electrophilic Center: The sulfur(VI) atom of the sulfonyl fluoride group (

).[1][2] -

Nucleophile: The

-amino group of Lysine, the phenolic oxygen of Tyrosine, or the imidazole nitrogen of Histidine.[1][2] -

Selectivity Drivers:

-

pKa Modulation: The pyridine nitrogen can act as a weak base or H-bond acceptor, potentially directing the reagent to specific microenvironments.[1][2]

-

Steric Gating: The 2-methyl group sterically hinders the approach of bulkier nucleophiles or water, slowing hydrolysis and favoring reaction with specific, accessible protein residues.[1][2]

-

Proximity Effect: In ligand-directed applications, the reagent binds to a specific pocket, raising the effective local concentration and driving the reaction with a proximal nucleophile (Proximity-Enabled Reactivity).[1][2]

-

Key Applications

-

Covalent Fragment Screening: Identifying ligandable "hotspots" on proteins (e.g., cryptic pockets) using MPSF as a warhead.[1][2]

-

Bioconjugation: Stable attachment of fluorophores or drugs to Lysine/Tyrosine residues without hydrolytic instability.

-

Activity-Based Protein Profiling (ABPP): Mapping the reactivity of nucleophilic residues across the proteome.[1][2]

Experimental Protocol

Materials & Reagents

-

Protein of Interest: Purified ( >90% purity), concentration 10–50

M.[1][2] -

Reagent: this compound (MPSF) [CAS: 1780842-94-5].[1][2]

-

Stock Solution: 100 mM in anhydrous DMSO. Store at -20°C.

-

-

Reaction Buffer:

-

Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 5% Hydroxylamine (if reversible linkage is suspected, though SuFEx is typically irreversible).[1][2]

-

Desalting Columns: Zeba™ Spin Desalting Columns or PD-10.

Step-by-Step Workflow

Step 1: Preparation

-

Thaw the protein sample on ice. Exchange buffer if necessary to remove primary amines (e.g., remove Tris if targeting Lysine non-specifically; however, SuFEx is often compatible with Tris due to slower kinetics with free amines compared to protein amines).[1][2]

-

Prepare a fresh working solution of MPSF (e.g., 10 mM) by diluting the 100 mM DMSO stock into water or buffer immediately before use.[1][2] Note: Sulfonyl fluorides are stable in water for hours, but fresh dilution ensures accuracy.[1][2]

Step 2: Reaction Setup

Step 3: Quenching & Purification [1][2]

-

Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes.

-

Remove excess unreacted MPSF using a desalting column (e.g., Zeba Spin) or dialysis against PBS.[1][2]

Step 4: Analysis

-

Intact Mass Analysis (LC-MS): Check for mass shift.

-

Expected Mass Shift: +157.19 Da (MW of MPSF residue:

).[1][2] -

Calculation: MW(Adduct) = MW(Protein) + MW(MPSF) - MW(HF).[1][2]

-

Actual Shift: The Fluoride is the leaving group. The added mass is the sulfonyl-pyridine moiety (

-Py-Me).[1][2] -

Formula:

(from reagent -

Mass Shift = +156.02 Da. (Check exact mass: 2-methylpyridine-3-sulfonyl group).[1][2]

-

-

Peptide Mapping (Bottom-Up Proteomics):

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Conditions

| Parameter | Condition A (Lysine Bias) | Condition B (Tyrosine Bias) | Condition C (General Screen) |

| Buffer pH | pH 7.4 - 8.0 (PBS/HEPES) | pH 8.5 - 9.0 (Borate) | pH 7.8 (HEPES) |

| MPSF Excess | 20x - 50x | 50x - 100x | 50x |

| Temperature | 25°C | 37°C | 25°C |

| Time | 2 - 4 hours | 4 - 12 hours | 4 hours |

| Selectivity | Surface Lysines | Surface Tyrosines | Accessible Nucleophiles |

Troubleshooting Guide:

-

No Labeling: Increase pH (nucleophilicity increases with deprotonation).[1][2] Increase temperature to 37°C. Ensure MPSF stock is not hydrolyzed (check by LC-MS).

-

Precipitation: Reduce MPSF concentration or DMSO content. The sulfonylation might destabilize the protein; try a lower labeling ratio.[1]

-

Non-Specific Labeling: Decrease pH to 7.0. Reduce reaction time. Perform a "pulse" labeling (short time, high conc).

Visualization: SuFEx Modification Workflow

Caption: Workflow for site-selective protein modification using MPSF via SuFEx chemistry, highlighting key steps from preparation to mass spectrometric validation.

References

-

Sharpless, K. B., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1][2]

-

Jones, L. H., et al. (2024).[1][2] "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC Medicinal Chemistry. Link

-

Hsu, K. L., et al. (2020).[1][2] "Liganding Functional Tyrosine Sites on Proteins Using Sulfur-Triazole Exchange Chemistry." Journal of the American Chemical Society. Link[1][2]

-

Adibekian, A., et al. (2018).[1][2] "Optimization of Sulfonyl Fluoride Probes for Proteome-Wide Profiling." Chemical Science. (General reference for SuFEx probe design).

-

Chemical Catalog Entry: "this compound (CAS 1780842-94-5)."[1][2] Sigma-Aldrich / AABlocks.[1][2] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylpyridine-3-sulfonyl Fluoride

Welcome to the technical support center for 2-Methylpyridine-3-sulfonyl Fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis, handling, and application of this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and inquiries encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and use of this compound, offering potential causes and actionable solutions.

Question 1: My synthesis of this compound via diazotization of 2-methyl-3-aminopyridine is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of this compound from 2-methyl-3-aminopyridine are a common issue. The reaction proceeds via a Sandmeyer-type reaction, which involves three key stages: diazotization of the amine, sulfination with sulfur dioxide, and subsequent fluorination. Each of these steps has critical parameters that can significantly impact the overall yield.

Potential Causes and Optimization Strategies:

-

Incomplete Diazotization: The formation of the diazonium salt is highly dependent on temperature and acid concentration.

-

Temperature Control: The diazotization step should be carried out at low temperatures, typically between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt.[1] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite.

-

Acidic Conditions: The reaction requires a strong acidic medium, such as hydrochloric acid, to ensure the complete formation of nitrous acid and to stabilize the resulting diazonium salt.

-

-

Inefficient Sulfination: The introduction of the sulfonyl group is another critical step where yield can be lost.

-

Sulfur Dioxide Source: Gaseous sulfur dioxide can be bubbled through the reaction mixture. Ensure a steady and controlled flow. Alternatively, a saturated solution of sulfur dioxide in a suitable solvent like acetic acid can be used for better control.

-

Catalyst: The presence of a copper(I) or copper(II) catalyst is crucial for the Sandmeyer reaction to proceed efficiently. Copper(I) chloride is a common choice.

-

-

Suboptimal Halogen Exchange: The final step of converting the intermediate sulfonyl chloride to the sulfonyl fluoride requires careful selection of the fluorinating agent and reaction conditions.

-

Fluorinating Agent: Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly used for this halogen exchange.[2][3] Anhydrous conditions are preferable to minimize hydrolysis of the sulfonyl chloride intermediate.

-

Solvent: A biphasic system with water/acetone can be effective for the chloride/fluoride exchange.[3] The presence of a small amount of water can accelerate the reaction, but excess water may lead to hydrolysis.[3]

-

Experimental Protocol: Optimized Synthesis of this compound

Sources

Technical Support: Optimizing SuFEx with Sterically Hindered Heterocycles

Ticket ID: #SFX-2M3P-001 Subject: Overcoming Low Reactivity of 2-Methylpyridine-3-sulfonyl fluoride Assigned Specialist: Senior Application Scientist, SuFEx Division

Executive Summary

You are encountering low conversion rates with This compound . While pyridine-3-sulfonyl fluorides are typically excellent SuFEx (Sulfur-Fluoride Exchange) hubs due to the electron-deficient heteroaryl ring, the methyl group at the C2 position introduces a critical ortho-effect .

This methyl group exerts significant steric hindrance, blocking the trajectory required for nucleophilic attack at the sulfur center. Standard conditions (e.g., Et₃N/DCM) often result in stalled reactions or hydrolysis. To overcome this, you must switch from "passive" activation to Catalytic Force Multipliers —specifically Calcium-mediated Lewis acid activation or Superbase-catalyzed silyl exchange.

Module 1: Diagnostic & Mechanism

The Root Cause: The "Ortho-Blocker" Effect

The stability of the S(VI)-F bond is high (approx. 130 kcal/mol). For a reaction to occur, the nucleophile must access the sulfur center in a specific geometry (backside attack relative to the leaving fluoride).

-

Steric Wall: The C2-Methyl group rotates, creating a "sweeping" cone of steric bulk that shields the sulfur atom.

-

Electronic Mismatch: While the pyridine nitrogen withdraws electron density (activating), the methyl group is weakly electron-donating (deactivating). However, the steric factor is the dominant kinetic barrier.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the correct activation strategy based on your nucleophile.

Figure 1: Strategic selection of reaction conditions based on nucleophile class.

Module 2: Troubleshooting Protocols

Protocol A: Calcium-Catalyzed Amidation (For Amines)

Best for: Synthesizing sulfonamides when the sulfonyl fluoride is hindered.

Mechanism: The

| Component | Role | Equiv. | Notes |

| Substrate | 2-Methylpyridine-3-SO₂F | 1.0 | Limiting reagent. |

| Nucleophile | Amine ( | 1.2 | Primary or secondary amines. |

| Catalyst | 0.2 | Calcium triflimide. Essential Lewis Acid. | |

| Co-Catalyst | DABCO | 0.4 | Activates the amine and stabilizes the Ca-complex. |

| Solvent | t-Amyl Alcohol or THF | - | 0.5 M conc. t-Amyl alcohol is preferred for rate. |

Step-by-Step Workflow:

-

Preparation: In a vial, dissolve the amine (1.2 equiv) and DABCO (0.4 equiv) in t-Amyl alcohol.

-

Activation: Add

(20 mol%). Stir for 5 minutes to form the pre-activation complex. -

Initiation: Add this compound (1.0 equiv).

-

Reaction: Stir at 60°C . (Note: Unhindered substrates react at RT, but this specific substrate requires thermal energy to overcome the rotational barrier of the methyl group).

-

Monitoring: Monitor by LCMS. The Ca-complex prevents fluoride inhibition.

-

Workup: Dilute with EtOAc, wash with water/brine. The calcium salt is water-soluble.

Protocol B: Superbase-Catalyzed Silyl Exchange (For Alcohols/Phenols)

Best for: Creating sulfonate linkages (S-O bonds). Mechanism: This utilizes the high affinity of Silicon for Fluorine. Instead of reacting the alcohol directly, you use a silyl ether (or generate it in situ). A superbase (BTMG or BTPP) generates a "naked" anion or activates the silicon species to attack the sulfur, bypassing the steric wall via a concerted mechanism.

| Component | Role | Equiv. | Notes |

| Substrate | 2-Methylpyridine-3-SO₂F | 1.0 | |

| Nucleophile | Aryl Silyl Ether ( | 1.1 | Pre-silylated phenols work best. |

| Catalyst | BTPP or BTMG | 0.05 | Phosphazene or Guanidine Superbase. |

| Solvent | MeCN (Acetonitrile) | - | Anhydrous is critical. |

Step-by-Step Workflow:

-

Silylation (In-situ option): If starting with free phenol, treat with HMDS (0.6 equiv) and catalytic iodine or just use the BTMG/HMDS "accelerated" protocol. Flash off ammonia/volatiles if possible.

-

Reaction: Dissolve the silyl ether and sulfonyl fluoride in anhydrous MeCN (0.2 M).

-

Catalysis: Add BTPP (5 mol%).

-

Observation: Gas evolution (

) indicates reaction progress. -

Conditions: Stir at RT. If no reaction after 1 hour, heat to 50°C. The BTPP catalyst is far less sensitive to steric hindrance than DBU.

Module 3: Mechanistic Visualization

Understanding why Calcium works is key to trusting the protocol. The diagram below illustrates the dual-activation mode required for your hindered pyridine substrate.

Figure 2: Cooperative catalysis using Calcium Triflimide and DABCO to activate the S-F bond.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I just use DBU and heat? A: For unhindered sulfonyl fluorides, yes. For this compound, DBU often fails because it is bulky itself. The steric clash between a bulky base-activated nucleophile and the ortho-methyl group raises the activation energy too high. The Calcium method is superior because the Calcium ion is small and binds tightly to the oxygens, pulling electron density without adding steric bulk to the transition state.

Q2: My reaction turns black, and I see hydrolysis. Why?

A: Hydrolysis (

-

Fix: Ensure solvents are anhydrous. Use t-Amyl alcohol (Protocol A) as it suppresses water interference better than DMF/DMSO in calcium catalysis.

Q3: I don't have BTPP. Can I use TBD (Triazabicyclodecene)? A: Yes, TBD is a viable alternative for the silyl-ether route (Protocol B). It acts as a bifunctional catalyst (H-bond donor and acceptor). However, BTPP is generally cleaner for heteroaryl substrates prone to side reactions.

Q4: How do I purify the product? A: Sulfonyl fluorides are non-polar, but the resulting sulfonamides are polar.

-

Acidic Workup: Wash the organic layer with 1N HCl to remove the pyridine starting material (if unreacted) and the DABCO/Amine excess. The sulfonamide product will remain in the organic layer.

-

Column: Use a MeOH/DCM gradient. The pyridine nitrogen makes the product streak on silica; add 1%

to your eluent to sharpen the peaks.

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

-

Ball, N. D., et al. (2018).[2] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

- Context: Defines the Calcium Triflimide protocol specifically for hindered substr

-

Moses, J. E., et al. (2020). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie.

- Context: Establishes the BTMG/BTPP superbase protocol for rapid silyl exchange.

-

Dong, J., et al. (2021). "A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides." Chemistry – A European Journal.

Sources

Technical Support Center: Managing the Stability of Heteroaromatic Sulfonyl Fluorides in Solution

Welcome to the Technical Support Center for heteroaromatic sulfonyl fluorides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of these critical reagents in solution. As powerful tools in chemical biology and drug discovery, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, understanding their behavior in solution is paramount for reproducible and successful experimentation.[1]

Introduction: The Duality of Reactivity and Stability

Heteroaromatic sulfonyl fluorides are prized for their unique balance of stability and tunable reactivity.[2] The strong sulfur-fluorine bond generally renders them more resistant to hydrolysis, reduction, and thermolysis compared to their sulfonyl chloride counterparts.[2][3] This inherent stability is crucial for their application as chemical probes and covalent inhibitors in complex biological systems.[2][4] However, their electrophilic nature, which is key to their desired reactivity with nucleophilic residues on biomolecules, also makes them susceptible to degradation under certain experimental conditions.[4][5] This guide will address the common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for heteroaromatic sulfonyl fluorides in solution?

A1: The stability of heteroaromatic sulfonyl fluorides is highly dependent on the nature of the heterocyclic ring and its substituents.[6][7] Several decomposition pathways have been identified:

-

Hydrolysis: This is a common pathway, especially for β-isomeric pyridines and some azoles, where trace water in the solvent reacts with the sulfonyl fluoride group to form the corresponding sulfonic acid.[6][7]

-

Formal SO₂ Extrusion: This pathway is characteristic of α- and γ-isomeric pyridines and most diazine derivatives.[6][7]

-

Reactions at Other Functional Groups: The stability can be compromised by reactions involving other functional groups on the molecule, which is substrate-specific.[6][7]

-

Complex Decomposition: Some heterocyclic systems, such as furan, isoxazole, and certain isothiazole derivatives, can undergo complex decomposition, which is likely related to the inherent instability of the heterocycle in the presence of the electrophilic sulfonyl fluoride moiety.[6][7]

Q2: How does the choice of solvent affect the stability of my heteroaromatic sulfonyl fluoride?

A2: Solvent choice is critical. Protic solvents, especially those containing water, can promote hydrolysis. It is imperative to use dry, inert solvents. For instance, THF-d8 is often used for stability studies due to its inert nature and lack of acidic impurities, unlike CDCl₃.[7] Always use freshly dried solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[8]

Q3: My heteroaromatic sulfonyl fluoride appears to be degrading even in an anhydrous aprotic solvent. What could be the cause?

A3: If you have rigorously excluded water, consider the following possibilities:

-

Inherent Instability of the Heterocycle: As mentioned, certain heteroaromatic systems are intrinsically less stable.[6][7] For example, pyridine-4-sulfonyl chlorides are typically unstable, and it is recommended to use the corresponding, more stable sulfonyl fluorides.[9]

-

Contamination: The presence of nucleophilic impurities in your solvent or on your glassware can lead to degradation. Ensure all glassware is thoroughly dried and free of contaminants.

-